

HPLC method for Angiotensin I (1-9) quantification

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Compound of Interest

Compound Name: *Angiotensin I (1-9) Trifluoroacetate*

Cat. No.: *B12456409*

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Application Note: High-Resolution HPLC Quantification of Angiotensin I (1-9)

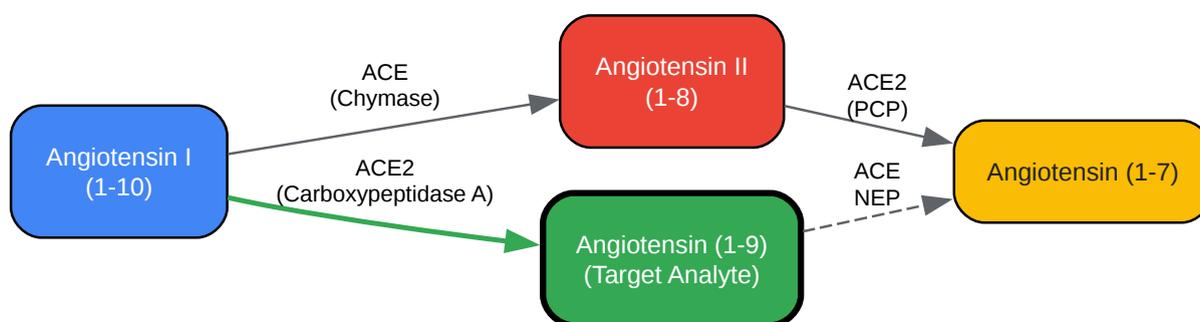
Introduction & Biological Context

Angiotensin I (1-9) [Ang-(1-9)] is a biologically active nonapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His) generated primarily by the cleavage of the C-terminal Leucine from Angiotensin I (Ang I) by Angiotensin-Converting Enzyme 2 (ACE2).[1] Unlike the vasoconstrictive Angiotensin II (Ang II), Ang-(1-9) is part of the counter-regulatory RAS axis, promoting vasodilation and enhancing bradykinin activity.

The Analytical Challenge: Quantifying Ang-(1-9) is chromatographically demanding due to its high sequence homology with its precursor, Ang I (1-10). The two peptides differ by only a single amino acid (Leucine). Furthermore, endogenous concentrations in plasma are low (fmol/mL range), requiring rigorous sample cleanup and high-resolution separation to prevent co-elution with the much more abundant Ang I or Ang II.

RAS Signaling Pathway & Ang-(1-9) Formation

The following diagram illustrates the specific enzymatic pathways relevant to this protocol.



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Figure 1: The Renin-Angiotensin System (RAS) focusing on the ACE2-mediated conversion of Ang I to Ang-(1-9).^{[2][3][4]}

Method Development Strategy

To achieve baseline separation between Ang I and Ang-(1-9), we utilize Reversed-Phase HPLC (RP-HPLC).

- **Stationary Phase Selection:** A C18 column with a pore size of 100Å–300Å is essential. While Ang-(1-9) is small (~1.2 kDa), a fully porous silica particle with high surface area ensures sufficient retention of the polar N-terminus.
- **Mobile Phase Modifiers:**
 - **Trifluoroacetic Acid (TFA):** Preferred for UV detection. It acts as an ion-pairing agent, neutralizing the positive charges on the Arginine and Histidine residues, sharpening peak shape.
 - **Formic Acid (FA):** Preferred for MS detection. TFA suppresses ionization in MS; therefore, if coupling this HPLC method to a mass spectrometer, substitute 0.1% TFA with 0.1% FA.
- **Separation Logic:** Ang-(1-9) lacks the C-terminal Leucine found in Ang I. Leucine is hydrophobic. Therefore, Ang-(1-9) is less hydrophobic than Ang I and will elute earlier on a C18 column. The gradient must be shallow (0.5% to 1% change per minute) in the elution window to resolve this difference.

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: Plasma contains proteins that foul HPLC columns. Direct precipitation is insufficient for peptide recovery. SPE concentrates the analyte and removes salts.

Materials:

- C18 SPE Cartridges (e.g., Sep-Pak C18 or equivalent, 100 mg).
- Inhibitor Cocktail (Critical): EDTA (to inhibit metalloproteases like ACE) + Pepstatin A (to inhibit Renin). Without this, ex vivo conversion continues after sampling.

Step-by-Step Workflow:

- Plasma Collection: Collect blood into chilled EDTA tubes containing protease inhibitors. Centrifuge at 2,000 x g for 15 min at 4°C.
- Conditioning: Flush SPE cartridge with 2 mL Methanol (MeOH), followed by 2 mL HPLC-grade water.
- Loading: Acidify 1 mL plasma with 1% Phosphoric Acid (1:1 ratio) to disrupt protein binding. Load onto the cartridge at a slow flow rate (1 mL/min).
- Washing: Wash with 2 mL of 5% MeOH in Water (removes salts and highly polar interferences).
- Elution: Elute Angiotensin peptides with 2 mL of 80% Acetonitrile / 0.1% TFA.
- Reconstitution: Evaporate eluate to dryness under nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: HPLC Instrument Parameters

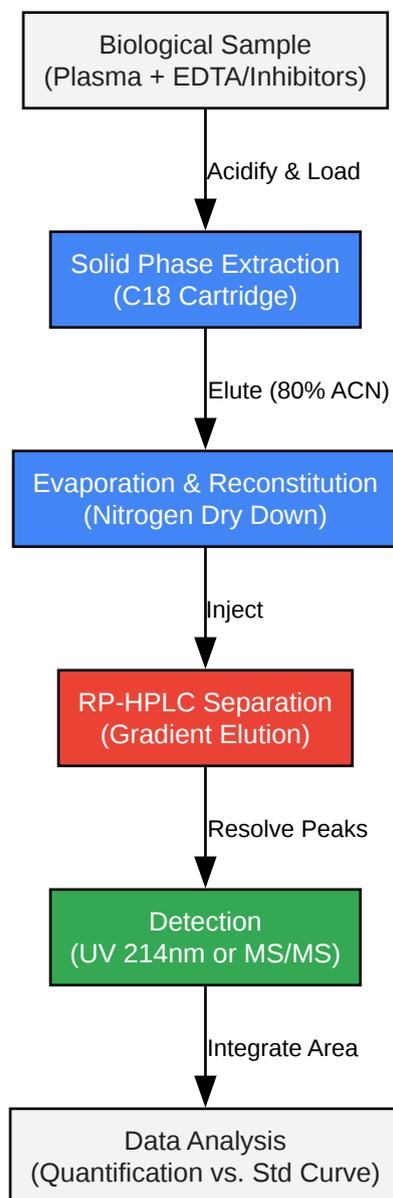
Parameter	Setting / Specification
Column	C18 Reversed-Phase (e.g., Zorbax 300SB-C18), 4.6 x 150 mm, 3.5 μ m or 5 μ m
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate	1.0 mL/min
Temperature	35°C (Improves mass transfer and peak sharpness)
Injection Vol	20 μ L - 50 μ L (Depending on sensitivity requirements)
Detection	UV at 214 nm (Peptide bond) and 280 nm (Reference)

Protocol C: Gradient Profile

Note: This shallow gradient is optimized to separate Ang-(1-9) from Ang I.

Time (min)	% Mobile Phase B	Event
0.0	10%	Equilibration
2.0	10%	Isocratic Hold (Salt elution)
25.0	40%	Linear Gradient (Primary Elution Window)
27.0	90%	Wash Step (Remove hydrophobic proteins)
30.0	90%	Hold Wash
31.0	10%	Re-equilibration
40.0	10%	Ready for next injection

Analytical Workflow Diagram



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Figure 2: Step-by-step analytical workflow from sample collection to data quantification.

Validation & Troubleshooting

Performance Metrics

- Retention Order: Under these conditions, Ang-(1-9) elutes before Ang I due to lower hydrophobicity.

- Approximate RT: Ang-(1-9) ~14.5 min; Ang I ~15.8 min.
- Linearity: 10 ng/mL to 1000 ng/mL ($R^2 > 0.99$).
- Recovery: SPE recovery should range between 85% - 95%.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
"Ghost Peaks"	Contaminated Mobile Phase or System	Peptides are sensitive to water quality. Use fresh Milli-Q water. Install a "ghost trap" column before the injector if possible.
Broad Peaks	Column overload or pH mismatch	Ensure TFA is fresh (volatile). Check that sample solvent matches initial mobile phase (10% ACN).
Ang I / Ang 1-9 Co-elution	Gradient too steep	Decrease gradient slope. Change from 10-40% B to 15-35% B over the same time.
Low Recovery	Protein binding	Ensure plasma is acidified before SPE. Use low-binding polypropylene tubes for all steps (peptides stick to glass).

References

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